2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide
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Overview
Description
2-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyridine ring substituted with multiple functional groups, including a chlorophenyl group, a carbamoyl group, and a methylsulfanyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors such as 3-chlorobenzaldehyde and 3-methylbenzylamine.
Introduction of the carbamoyl group: This step involves the reaction of the intermediate with isocyanate derivatives under controlled conditions.
Attachment of the methylsulfanyl group: This can be done through a nucleophilic substitution reaction using a suitable thiol reagent.
Final assembly: The final product is obtained by coupling the intermediate compounds through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structural features.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(4-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE
- 2-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE
Uniqueness
The unique combination of functional groups in 2-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE distinguishes it from similar compounds. The specific arrangement of these groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H22ClN3O2S |
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Molecular Weight |
440.0 g/mol |
IUPAC Name |
2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C23H22ClN3O2S/c1-14-6-4-8-18(10-14)27-22(29)21-15(2)11-16(3)25-23(21)30-13-20(28)26-19-9-5-7-17(24)12-19/h4-12H,13H2,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
JVJZJCHPUJBJCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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